barium nonylphenolate

Description

Contextualization within Organobarium Chemistry and Alkylphenolate Derivatives

Barium nonylphenolate belongs to the broad class of alkylphenolate derivatives. An alkylphenolate is a salt formed from an alkylphenol, which is a phenol (B47542) molecule substituted with one or more alkyl chains. In the case of this compound, the alkylphenol is nonylphenol, characterized by a nine-carbon alkyl group attached to the phenol ring. ontosight.ai The compound is a salt consisting of a barium ion (Ba²⁺) and two nonylphenolate ions. ontosight.ai The chemical structure involves the bonding of the barium ion to the oxygen atom of the phenolate (B1203915) group, not directly to a carbon atom of the ring.

This distinction is important when contextualizing the compound within organometallic chemistry. Organometallic chemistry specifically studies compounds containing at least one direct bond between a carbon atom and a metal. msu.edu While barium is a Group 2 alkaline earth metal, and organobarium compounds do exist, they are typically of academic interest and are characterized by a highly polarized, ionic-like carbon-barium bond. wikipedia.org These true organobarium reagents are highly reactive. wikipedia.org this compound, with its Ba-O-C linkage, is more accurately described as a metal salt of an organic acid (phenol) rather than a true organometallic compound in the strictest sense. Its properties and applications stem from the nature of the barium phenolate moiety as a whole.

The general structure of nonylphenol includes numerous isomers, with the branching of the nonyl group and its position on the phenol ring varying. industrialchemicals.gov.au Technical nonylphenol mixtures are predominantly composed of branched para-nonylphenol isomers. industrialchemicals.gov.au

Historical Trajectory and Evolution of Research on this compound

The research and application of this compound are closely linked to the expansion of the polymer and lubricant industries. Its utility as a heat stabilizer for polyvinyl chloride (PVC) and as a lubricant additive has driven much of its development. ontosight.aiontosight.ai Early research focused on the synthesis and application of simple metal phenolates as antioxidants and stabilizers.

A significant evolution in the research was the development of "overbased" phenolate complexes. Overbasing is a process where a stoichiometric excess of a metal base (like barium oxide or barium hydroxide) is reacted with the alkylphenol. google.com This results in a complex where the final product contains a higher concentration of metal than a simple salt, often incorporating carbonate or oxide species within a micellar structure. A patent from the early 1980s describes a method for producing a liquid overbased this compound complex by reacting nonylphenol with an excess of barium oxide. google.com This overbasing technique enhances certain properties, making the additives more effective in applications such as neutralizing acidic byproducts in engine oils.

The synthesis of both standard and overbased this compound highlights this evolution. A standard preparation involves reacting nonylphenol and barium hydroxide (B78521) in a 2:1 molar ratio. prepchem.com In contrast, an overbased synthesis uses a significantly higher molar ratio of the barium base to the nonylphenol. google.comprepchem.com

Contemporary Significance and Emerging Academic Research Frontiers for this compound Systems

The contemporary significance of this compound lies in its continued use as a highly effective stabilizer and additive, particularly in PVC and lubricant formulations. ontosight.aiindustrialchemicals.gov.au Its primary industrial applications include acting as a heat stabilizer in PVC production, an additive in lubricants to improve thermal stability, and as an antioxidant. ontosight.ai In PVC, it helps prevent polymer degradation during high-temperature processing. ontosight.ai

Emerging academic research is focused on understanding the complex structures formed, especially in overbased systems. Research has investigated the formation of barium, carbonate, and 4-nonylphenol (B119669) complexes, noting that the coordination of barium ions with carbonate and nonylphenol can lead to increased stability. ontosight.ai Advanced analytical techniques are being employed to elucidate these structures. For instance, the micellar structure of a this compound/barium carbonate complex has been characterized using 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These studies use techniques like measuring spin-lattice relaxation time and chemical shift variation to understand the complex's architecture. researchgate.net

Another frontier of research involves the use of this compound in combination with other additives to create synergistic effects. For example, it is used in stabilizer packages for polymers alongside other metal salts like zinc salts or with epoxy compounds to enhance long-term heat resistance. googleapis.com This research into optimized stabilizer blends is crucial for developing advanced polymer compositions that can withstand demanding environments, such as those encountered in automotive components. googleapis.com

Compound Reference Table

Structure

3D Structure of Parent

Properties

CAS No. |

93778-54-2 |

|---|---|

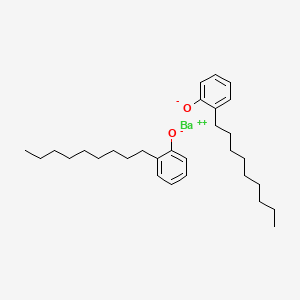

Molecular Formula |

C30H46BaO2 |

Molecular Weight |

576.0 g/mol |

IUPAC Name |

barium(2+);2-nonylphenolate |

InChI |

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |

InChI Key |

SBMJKCDBJMFHGS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |

physical_description |

Liquid |

Related CAS |

25154-52-3 (Parent) |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Barium Nonylphenolate

Methodologies for the Preparation of Barium Nonylphenolate

The preparation of neutral this compound, also known as barium bis(nonylphenolate), can be achieved through several chemical routes. The most common industrial method involves the direct reaction of nonylphenol with a barium source.

One prevalent method is the reaction of nonylphenol with barium oxide or barium hydroxide (B78521). google.comgoogle.com This process is typically carried out in a solvent and may require heating to drive the reaction to completion. The reaction with barium oxide involves the formation of water as a byproduct, which often needs to be removed. google.com

An alternative approach utilizes barium sulfide (B99878) as the starting barium source. google.com This process involves reacting one mole of barium sulfide with approximately two moles of an alkyl phenol (B47542), such as nonylphenol, and 0.2 to 2.0 moles of phenol in the presence of water. google.com The reaction is typically conducted at temperatures ranging from 75°C to 160°C. google.com It is believed that the barium sulfide first reacts to form barium phenate, which then reacts with the nonylphenol to produce the desired this compound and phenol. google.com This method is advantageous as it uses less expensive barium sulfide. google.com A 99% yield of this compound has been reported using a variation of this process. google.com

Another synthetic pathway involves first preparing barium phenate and then reacting it with nonylphenol at temperatures between 140°C and 230°C. google.com

Synthetic Routes to Overbased this compound Complexes

Overbased this compound complexes are widely used as detergents and acid neutralizers in lubricating oils. These materials contain a significant excess of a basic barium compound, typically barium carbonate, stabilized within a micellar structure by the this compound surfactant.

A general approach involves reacting nonylphenol with an excess of a barium source, such as barium oxide or barium hydroxide, in the presence of solvents and promoters. prepchem.comgoogle.com The mixture is then treated with an acidic gas, most commonly carbon dioxide, to form a colloidal dispersion of the basic barium compound. google.com

For instance, a liquid overbased this compound complex can be synthesized by reacting nonylphenol with an excess of barium oxide in a mixture of toluene (B28343) and octanol. prepchem.com After an initial reaction facilitated by the addition of water and heating under reflux, the resulting product is a complex containing a high concentration of barium. prepchem.com

Table 1: Example Synthesis of Overbased this compound

| Reactant | Moles | Mass/Volume |

|---|---|---|

| Nonylphenol | 0.5 | 110 g |

| Barium Oxide | 0.75 | 115 g |

| Toluene | - | 80 g |

| Octanol | - | 20 g |

| Water | - | 13.5 g |

This reaction yields a liquid overbased complex with a reported barium content of 28% and a metal ratio of 6. prepchem.com

The most common type of overbased complex features a core of amorphous barium carbonate. The synthesis is a carbonation process where carbon dioxide is bubbled through a reaction mixture containing barium hydroxide, nonylphenol, and often an alcohol and a solvent. google.com The nonylphenol acts as a surfactant, stabilizing the fine particles of barium carbonate formed in situ. google.com

The process begins by dispersing barium hydroxide in a reaction medium. Nonylphenol and other promoters are added, and the mixture is heated. Carbon dioxide is then introduced, reacting with the excess barium hydroxide to form a stable colloidal dispersion of barium carbonate. google.com The resulting product is a clear, oil-soluble liquid containing a high concentration of basic barium carbonate.

While carbon dioxide is the most frequently used acidifying agent for creating overbased complexes, other acidic substances can be employed. google.com These alternatives can be used to vary the properties of the final product. Suitable inorganic acidifying agents include sulfur dioxide (SO₂), sulfur trioxide (SO₃), and hydrogen sulfide (H₂S). google.com Liquid acids such as formic acid, acetic acid, nitric acid, and sulfuric acid have also been explored as overbasing agents. google.com The choice of agent depends on the desired characteristics of the overbased detergent and the specific application.

Preparation of this compound Sulfides and Disulfides

Sulfurized barium nonylphenolates are another important class of lubricant additives, offering enhanced antioxidant and anti-wear properties. These compounds are prepared by incorporating sulfur into the phenolate (B1203915) structure.

A primary method for their synthesis involves reacting an alkyl phenol sulfide with a barium source. google.com For example, a dialkyl phenol sulfide can be mixed with barium sulfide and heated until the evolution of hydrogen sulfide gas ceases, indicating the completion of the neutralization reaction. google.com The use of barium sulfide is a notable discovery, as it was initially considered surprising that it could react with alkyl phenol sulfides, given that hydrogen sulfide is a stronger acid than phenol. google.com Conventionally, these salts were prepared using barium oxide or barium hydroxide, but this method introduces water as a byproduct that must be removed. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for industrial-scale production to ensure high yields, purity, and cost-effectiveness. Key parameters that are often adjusted include temperature, reaction time, solvent choice, and the molar ratios of reactants.

For the synthesis using barium sulfide, phenol, and alkyl phenol, reaction temperatures are typically maintained between 75°C and 160°C. google.com In the reaction of barium phenate with an alkyl phenol, higher temperatures of 140°C to 230°C are employed, with a preferred range of 180°C to 230°C. google.com Using such optimized conditions, yields as high as 99% have been achieved. google.com

Modern optimization strategies may involve statistical methods like Design of Experiments (DOE) to systematically vary multiple parameters—such as reactant concentrations, feed rates, and temperature—to identify the optimal conditions for maximizing yield and product quality. researchgate.net Advanced techniques like microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve energy efficiency. liberty.edu

Table 2: Reported Reaction Temperature Ranges for this compound Synthesis

| Synthesis Method | Temperature Range (°C) | Preferred Temperature (°C) |

|---|---|---|

| Barium Sulfide + Phenol + Alkyl Phenol | 75 - 160 | - |

| Barium Phenate + Alkyl Phenol | 140 - 230 | 180 - 230 |

Data sourced from patent literature detailing synthesis processes. google.com

Characterization of Synthetic Intermediates and Reaction By-products

The synthesis of this compound and its derivatives can produce various intermediates and by-products that must be identified and managed. During synthesis, solid impurities such as unreacted starting materials, barium carbonate, carbon, and barium silicate (B1173343) may form and are typically removed by filtration. google.com

When barium sulfide is used as a reactant, hydrogen sulfide (H₂S) is a significant gaseous by-product that evolves during the reaction. google.com In reactions involving barium oxide or hydroxide, water is a primary by-product. google.com

Characterization of the final product and any intermediates is essential to ensure quality. Standard analytical techniques are employed for this purpose. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify functional groups and confirm the formation of the phenolate salt. researchgate.net X-ray Diffraction (XRD) is a powerful tool for analyzing the crystalline structure of any solid components, such as the barium carbonate core in overbased complexes. researchgate.net These methods, alongside elemental analysis, help to confirm the composition, purity, and structure of the synthesized this compound compounds.

Advanced Spectroscopic and Supramolecular Characterization of Barium Nonylphenolate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of barium nonylphenolate in both solution and solid states. Through various NMR techniques, it is possible to probe the local chemical environments of atomic nuclei, offering a window into the compound's architecture and intermolecular interactions.

Elucidation of Micellar Structures in this compound and its Carbonate Complexes

In solution, particularly in nonpolar organic solvents, this compound exhibits a propensity to form reverse micelles. These supramolecular assemblies are critical to its function in various applications. The formation of these aggregates can be studied by monitoring changes in the NMR spectra of the nonylphenolate ligand upon association with the barium ion. The comparison of chemical shifts between the free nonylphenol and the this compound complex reveals information about the coordination environment and the aggregation state. The broadening of NMR signals is often indicative of the reduced molecular mobility characteristic of micellar structures. For carbonate complexes of this compound, NMR can further elucidate the incorporation of the carbonate moiety within the micellar core, often by observing the distinct chemical environment of the carbonate carbon.

Analysis of Spin-Lattice Relaxation Times within Aggregated this compound Systems

Spin-lattice relaxation times (T1) provide valuable information regarding the mobility of different parts of the this compound molecule within an aggregated system. nih.govresearchgate.net Shorter T1 values are typically associated with segments of the molecule experiencing restricted motion, such as those at the core of a micelle, while longer T1 times suggest greater mobility, characteristic of the flexible nonyl chains extending into the solvent. By measuring the T1 values for the aromatic and aliphatic protons of the nonylphenolate ligand, a detailed picture of the micellar dynamics can be constructed. Temperature-dependent T1 studies can further illuminate the energetic barriers to molecular motion within these aggregates. researchgate.netaps.org

Assessment of Chemical Shift Variation and Line Width for Structural Insights in Solution

The chemical shifts of the protons and carbon nuclei in this compound are highly sensitive to the electronic environment and molecular structure. nih.gov Upon coordination of the nonylphenolate ligand to the barium ion, significant changes in the chemical shifts of the aromatic protons and the phenolic carbon are expected, reflecting the alteration of the electron density at the phenoxide oxygen. iajps.com Furthermore, the aggregation of this compound into micelles in solution leads to a distribution of chemical environments, which can result in the broadening of NMR signals. The extent of this line broadening can be correlated with the size and polydispersity of the aggregates.

Application of Solid-State Carbon-13 NMR Spectroscopy for Complex Characterization

Solid-state ¹³C NMR spectroscopy is an indispensable technique for characterizing the structure of this compound in its solid form, especially for its carbonate complexes. preprints.orgiastate.eduacs.org This method provides detailed information about the local environment of each carbon atom in the solid state, allowing for the differentiation of crystalline and amorphous phases. For barium carbonate nonylphenolate complexes, solid-state ¹³C NMR can confirm the presence of the carbonate ion and provide insights into its interaction with the barium center by observing the chemical shift of the carbonate carbon. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and enhance spectral resolution. preprints.org

Proton and Carbon-13 NMR Studies of this compound and its Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental to the structural elucidation of this compound. The ¹H NMR spectrum provides information on the arrangement of protons, while the ¹³C NMR spectrum reveals the carbon framework. researchgate.netdocbrown.info For the nonylphenolate ligand, distinct signals are expected for the aromatic protons, the aliphatic protons of the nonyl chain, and the phenolic proton (in the free ligand). researchgate.net Upon formation of the barium salt, the disappearance of the phenolic proton signal and shifts in the aromatic and aliphatic signals confirm the coordination to the barium ion.

Table 1: Representative ¹H NMR Chemical Shifts for 4-Nonylphenol (B119669)

This table provides expected chemical shift ranges for the nonylphenol ligand, which forms the basis of this compound.

| Protons | Chemical Shift (ppm) |

| Aromatic (ortho to -OH) | 6.7-6.9 |

| Aromatic (meta to -OH) | 7.0-7.2 |

| Aliphatic (CH₂ adjacent to ring) | 2.5-2.7 |

| Aliphatic (chain CH₂) | 1.2-1.6 |

| Aliphatic (terminal CH₃) | 0.8-1.0 |

Table 2: Representative ¹³C NMR Chemical Shifts for 4-Nonylphenol researchgate.netnih.gov

This table provides expected chemical shift ranges for the nonylphenol ligand. Upon coordination to barium, the chemical shift of the carbon attached to the oxygen (C-OH) is expected to shift significantly.

| Carbon Atom | Chemical Shift (ppm) |

| C-OH | 151-155 |

| C-H (aromatic) | 114-130 |

| C-Alkyl (aromatic) | 135-140 |

| C-Aliphatic | 14-35 |

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is a key technique for confirming the molecular structure of this compound. researchgate.netijaemr.com It provides information about the functional groups present in the molecule and the nature of the metal-ligand bond. The infrared spectrum of nonylphenol exhibits characteristic absorption bands for the O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching. ijaemr.com

Upon the formation of this compound, the most significant change observed in the IR spectrum is the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹), confirming the deprotonation of the phenolic hydroxyl group and the formation of a Ba-O bond. mst.edu The C-O stretching vibration (around 1200-1300 cm⁻¹) may also shift to a different frequency, reflecting the change in bond order upon coordination to the barium ion. Furthermore, new vibrational modes corresponding to the Ba-O bond may appear in the far-infrared region of the spectrum. researchgate.net For carbonate complexes, characteristic strong absorption bands for the carbonate ion would be expected.

Table 3: Expected Key IR Absorption Bands for this compound

This table contrasts the expected vibrational frequencies for the nonylphenol ligand and its barium salt.

| Functional Group | Nonylphenol (cm⁻¹) | This compound (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Absent |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1500-1600 | 1500-1600 |

| C-O Stretch | ~1230 | Shifted from ~1230 |

| Ba-O Stretch | - | Far-IR region |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, IR analysis provides key insights into the coordination between the barium ion and the nonylphenolate ligand.

The IR spectrum of this compound is characterized by several key absorption bands. The nonyl group, a nine-carbon branched alkyl chain, gives rise to characteristic C-H stretching and bending vibrations. Aromatic C-H and C=C stretching vibrations are indicative of the phenolic ring. The most informative region of the spectrum, however, is that which reveals the nature of the barium-oxygen bond. The C-O stretching vibration of the phenolate (B1203915) is particularly sensitive to coordination with the barium ion. Compared to free nonylphenol, the C-O stretching frequency in this compound is expected to shift, providing evidence of salt formation.

Table 1: Representative Infrared (IR) Spectroscopy Peak Assignments for Metal Alkylphenolates and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Implication for this compound |

| ~2850-2960 | C-H stretching (alkyl) | Presence of the nonyl side chain. |

| ~1500-1600 | C=C stretching (aromatic) | Presence of the phenolic ring. |

| ~1450-1470 | C-H bending (alkyl) | Confirmation of the nonyl group structure. |

| ~1200-1300 | C-O stretching (phenolate) | Position and shape indicate coordination to barium. |

| ~800-900 | C-H out-of-plane bending (aromatic) | Substitution pattern on the benzene (B151609) ring. |

Note: The exact peak positions for this compound may vary depending on the specific isomeric structure of the nonyl group and the aggregation state of the compound.

Raman Spectroscopy Studies

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. For this compound, Raman spectroscopy can provide additional information about the skeletal vibrations of the nonylphenol ligand and the Ba-O bond.

The Raman spectrum of this compound is expected to show strong bands corresponding to the aromatic ring vibrations. The "ring breathing" mode, a symmetric stretching of the entire benzene ring, is typically a strong and sharp peak in the Raman spectrum and can be sensitive to the substitution pattern and the coordination environment. Vibrations associated with the C-O bond and the Ba-O bond are also expected. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for observing vibrations involving the heavier barium atom, such as the Ba-O stretching mode.

While specific Raman data for this compound is scarce, studies on related metal-phenolate complexes, such as those involving iron, show characteristic phenolate vibrational modes. nih.gov For instance, vibrations in the regions of 600-700 cm⁻¹ and 1200-1300 cm⁻¹ are often associated with Fe-O and C-O stretching in iron-phenolate complexes, respectively. nih.gov By analogy, similar regions in the Raman spectrum of this compound would be of interest for understanding the ligand-metal interaction. Studies on strontium and calcium-containing compounds also provide insights into the expected vibrational modes for alkaline earth metals. researchgate.netcas.cz

Table 2: Expected Raman Spectroscopy Peak Regions for this compound Based on Analogous Compounds

| Wavenumber Region (cm⁻¹) | Potential Assignment | Basis of Analogy |

| 1580-1610 | Aromatic C=C stretching | General for substituted benzenes |

| 1200-1300 | C-O stretching | Metal-phenolate complexes nih.gov |

| 990-1010 | Aromatic ring breathing | General for substituted benzenes |

| 600-700 | Ba-O related vibrations | Metal-phenolate complexes nih.gov |

| 200-400 | Ba-O stretching/lattice modes | General for barium-containing inorganic compounds |

Mass Spectrometry for Molecular Weight and Compositional Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and verifying its elemental composition. For a complex substance like this compound, which often exists as a mixture of isomers and can form various aggregates, mass spectrometry provides crucial information.

Due to the low volatility and ionic nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. These methods allow for the ionization of the molecule with minimal fragmentation, enabling the determination of the molecular weight of the intact this compound species.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide structural information. For this compound, fragmentation is likely to occur at the alkyl chain and the bond between the nonylphenol ligand and the barium ion. Common fragmentation pathways for alkylphenols include cleavage of the alkyl chain, leading to a series of ions differing by the mass of alkyl fragments. wikipedia.org The presence of barium can be confirmed by its characteristic isotopic pattern.

Barium adducts are also a possibility in mass spectrometry, where a barium ion associates with a neutral molecule, aiding in its detection. researchgate.net

Table 3: Hypothetical Mass Spectrometry Data for a this compound Isomer (C₃₀H₄₆BaO₂)

| Ion Type | Potential m/z | Interpretation |

| [M+H]⁺ | 575.26 | Protonated molecular ion (assuming a specific isomer) |

| [M+Na]⁺ | 597.24 | Sodiated molecular ion |

| [M-C₉H₁₉]⁺ | 447.11 | Loss of a nonyl group |

| [C₁₅H₂₃O]⁻ | 219.17 | Nonylphenolate anion |

Note: The observed m/z values will depend on the specific ionization technique and the exact isomeric structure of the nonylphenol.

X-ray Diffraction and Scattering Techniques for Crystalline and Amorphous Phases

For a crystalline material, XRD produces a pattern of sharp peaks, from which the crystal lattice parameters and the arrangement of atoms within the crystal can be determined. If this compound were to form well-defined crystals, XRD would be the definitive method for its structural elucidation.

More commonly, this compound exists as an amorphous solid or in a semi-crystalline state. The X-ray scattering pattern of an amorphous material consists of broad, diffuse halos rather than sharp peaks. youtube.comresearchgate.net While not providing the detailed atomic arrangement of a crystal structure, these halos can give information about the average distances between atoms and molecules, offering insights into the local ordering and packing of the this compound units. The position and width of the amorphous halos can be related to the characteristic length scales within the material.

Small-Angle X-ray Scattering (SAXS) is another powerful technique for characterizing the structure of materials on a larger length scale, typically from a few nanometers to hundreds of nanometers. For this compound, SAXS can be used to study the size, shape, and arrangement of aggregates or micelles in solution or in a solid matrix.

Microscopic and Morphological Analysis of Aggregates and Dispersions

Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound, understanding the nature of its aggregates and how it disperses in various media is crucial for its application performance.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. SEM analysis of solid this compound can reveal the size and shape of its particles, as well as the texture of their surfaces. In studies of related metal soaps, SEM has been used to observe morphologies such as plate-like microstructures, which are indicative of orderly packed particulate structures. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of materials. TEM can be used to visualize the individual this compound aggregates or micelles, providing information on their size distribution and shape. For dispersions of this compound in a liquid medium, cryogenic TEM (cryo-TEM) can be employed to observe the aggregates in their native, solvated state.

Table 4: Summary of Characterization Techniques and Information Obtained for this compound

| Technique | Type of Information | Relevance to this compound |

| Infrared (IR) Spectroscopy | Functional groups, coordination | Confirms the presence of nonylphenol and its interaction with barium. |

| Raman Spectroscopy | Molecular vibrations, skeletal structure | Provides complementary information to IR, especially on Ba-O bonds. |

| Mass Spectrometry | Molecular weight, composition, structure | Verifies the identity and provides clues to the structure through fragmentation. |

| X-ray Diffraction/Scattering | Crystalline structure, amorphous nature, short-range order | Determines the degree of crystallinity and provides information on molecular packing. |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape | Visualizes the macroscopic and microscopic structure of solid this compound. |

| Transmission Electron Microscopy (TEM) | Internal structure, aggregate size and shape | Provides high-resolution images of individual aggregates and their internal features. |

Mechanistic Investigations into the Functional Performance of Barium Nonylphenolate

Elucidation of Polymer Stabilization Mechanisms

Barium nonylphenolate is a multifunctional additive recognized for its role in enhancing the durability and performance of various polymers. Its efficacy stems from several key chemical mechanisms that counteract the degradation processes initiated by heat and other environmental stressors.

Understanding Heat Stabilization Pathways in Vinyl Chloride Polymers and Copolymers

Polyvinyl chloride (PVC) and its copolymers are inherently susceptible to thermal degradation at processing temperatures. This degradation proceeds via a dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from the polymer backbone. The released HCl acts as a catalyst, accelerating further degradation, which leads to discoloration, embrittlement, and a significant loss of mechanical properties.

Barium-based stabilizers, including this compound, function as effective heat stabilizers primarily by acting as scavengers for these harmful acidic byproducts. cnlubricantadditive.com The mechanism involves an acid-base reaction where the this compound neutralizes the HCl as it is formed. cnlubricantadditive.comprecisionlubrication.com This intervention prevents the autocatalytic decomposition of the PVC, thereby inhibiting subsequent chain scission and cross-linking reactions that compromise the polymer's structural integrity. cnlubricantadditive.com In mixed-metal stabilizer systems, such as those containing barium and zinc compounds, the barium component provides crucial short-term heat protection during the initial high-temperature processing stages. oronite.com

Mechanistic Basis of Anti-Yellowing Properties in Polymer Matrices

The yellowing of polymers, particularly PVC, is a direct consequence of thermal degradation. The elimination of HCl creates sequences of conjugated double bonds along the polymer chain. These conjugated systems, known as polyenes, absorb light in the visible spectrum, resulting in the characteristic yellow-to-brown discoloration.

The anti-yellowing function of this compound is intrinsically linked to its heat stabilization capability. By neutralizing HCl, it halts the primary degradation pathway that leads to the formation of color-inducing polyenes. cnlubricantadditive.comprecisionlubrication.com Overbased phenolate (B1203915) compounds are particularly effective as anti-yellowing additives because they contain a reserve of basicity, often in the form of finely dispersed barium carbonate within the molecule's structure, which enhances their acid-scavenging capacity. researchgate.net This prevents the onset of discoloration and maintains the aesthetic qualities of the polymer matrix.

Stabilization Mechanisms in Butadiene-Containing Synthetic Resins

Synthetic resins containing butadiene, such as styrene-butadiene rubber (SBR), are prone to degradation through oxidative processes, often initiated by heat, light, and mechanical stress. This degradation typically involves free-radical chain reactions that can lead to chain scission or cross-linking, ultimately degrading the material's properties.

The stabilization imparted by this compound in these resins is attributed to the antioxidant properties of its phenolic component. Phenolic compounds are well-established as effective stabilizers that function by capturing the free radicals produced during the degradation of the polymer. researchgate.net The phenolate can donate a hydrogen atom to interrupt the free-radical chain reaction, thus inhibiting the undesirable polymerization, peroxide formation, and oxidative degradation of the butadiene-containing resin. researchgate.netgoogle.com

Role of this compound in Suppressing Polymer Degradation Processes

The overarching role of this compound in polymer stabilization is to suppress degradation through multiple chemical pathways. Its effectiveness is rooted in its ability to intervene at critical stages of the degradation cascade.

The primary mechanisms are summarized in the table below:

| Polymer Type | Degradation Process | Stabilization Mechanism of this compound | Resulting Effect |

| Vinyl Chloride Polymers | Autocatalytic dehydrochlorination | Scavenging and neutralization of hydrogen chloride (HCl). cnlubricantadditive.comprecisionlubrication.com | Prevents chain scission and cross-linking, maintains mechanical properties, and inhibits discoloration. cnlubricantadditive.com |

| General Polymer Matrices | Formation of color bodies (polyenes) | Inhibition of the primary degradation reactions that cause discoloration. researchgate.net | Preserves the original color and aesthetic appearance of the polymer. |

| Butadiene-Containing Resins | Free-radical oxidation | Interruption of free-radical chain reactions via the phenolic antioxidant moiety. researchgate.netgoogle.com | Prevents loss of elasticity and other critical mechanical properties by inhibiting oxidative degradation. |

By neutralizing acidic catalysts and scavenging destructive free radicals, this compound effectively maintains the integrity of the polymer chains, extends the service life of the material, and ensures consistent product quality. cnlubricantadditive.com

Exploration of Lubricant and Metalworking Fluid Additive Mechanisms

In the realm of lubricants and metalworking fluids, this compound serves as a high-performance additive, contributing to the fluid's stability and its ability to protect mechanical components. Its function is primarily centered on its detergent and dispersant properties.

Detergency and Dispersancy Mechanisms in Oil Formulations

During the operation of an internal combustion engine, incomplete combustion, high temperatures, and oxidation processes generate a variety of insoluble contaminants, including soot, sludge, and varnish. researchgate.net If left unchecked, these materials can deposit on critical engine surfaces, leading to increased wear, reduced efficiency, and potential engine failure. oronite.com

This compound functions as a metallic detergent, a type of additive with a molecular structure analogous to soap. stle.org This structure consists of two main parts:

A long, non-polar "tail" (the nonyl group) that is readily soluble in the hydrocarbon base oil. oronite.com

A polar, metallic "head" (the barium phenate group) that is attracted to polar contaminants. stle.orgstle.org

The mechanism of action proceeds as follows:

Detergency : The polar head of the this compound molecule is drawn to deposit precursors and existing sludge or varnish on metal surfaces. stle.org It effectively lifts these contaminants off the surfaces, keeping the engine components clean. cnlubricantadditive.comstle.org

Dispersancy : Once the contaminants are lifted, the detergent molecules encapsulate them, forming stable microscopic structures called micelles. cnlubricantadditive.com The non-polar tails of the detergent molecules form an outer layer that keeps the micelles suspended (dispersed) within the bulk oil. researchgate.net This action prevents the contaminant particles from agglomerating, settling out, and redepositing on engine parts. researchgate.net

Acid Neutralization : Overbased phenates contain a colloidal dispersion of a basic metal salt, such as barium carbonate, within the micelle. gulfoilltd.com This provides a reserve of alkalinity (measured as Total Base Number or TBN) that neutralizes corrosive acids generated from the combustion of fuel and the oxidation of the lubricant. cnlubricantadditive.comoronite.com This neutralization ability is critical for preventing corrosive wear on engine parts. oronite.com

The combined actions of detergency, dispersancy, and acid neutralization are summarized below:

| Function | Mechanism | Effect on Lubricant/Engine |

| Detergency | The polar head of the additive adsorbs onto and lifts deposits from metal surfaces. stle.org | Keeps critical engine components, such as pistons and rings, free from sludge and varnish. oronite.com |

| Dispersancy | Micelle formation encapsulates contaminants, keeping them suspended in the oil. cnlubricantadditive.comresearchgate.net | Prevents particle agglomeration, filter plugging, and the formation of harmful deposits. researchgate.net |

| Acid Neutralization | The basic metallic core neutralizes acidic byproducts from combustion and oxidation. oronite.comgulfoilltd.com | Protects engine parts from corrosive wear and prolongs the service life of the oil. google.com |

Through these mechanisms, this compound plays a vital role in maintaining engine cleanliness, protecting against corrosion, and extending the operational life of both the lubricant and the machinery it protects. pvcstabilizer.com

Antioxidation Pathways in Lubricating Oils

Detailed mechanistic studies specifically elucidating the antioxidation pathways of this compound in lubricating oils are not extensively available in publicly accessible scientific literature. However, based on the known functions of analogous phenolic antioxidant compounds, a general mechanism can be proposed. This compound likely functions as a primary antioxidant, interrupting the radical chain reactions that lead to oil degradation.

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom from the hydroxyl (-OH) group to reactive peroxy radicals (ROO•). nih.govsemanticscholar.org This process neutralizes the highly reactive radicals, preventing them from abstracting hydrogen from the hydrocarbon molecules of the lubricating oil and thus halting the propagation of the oxidation chain. nih.gov The resulting phenoxyl radical from the this compound is stabilized by resonance within the aromatic ring, rendering it less reactive and less likely to initiate new oxidation chains. scienceopen.com

The general steps of this proposed mechanism are:

Initiation: Formation of alkyl radicals (R•) in the lubricant due to heat, pressure, or the presence of metal catalysts. These quickly react with oxygen to form peroxy radicals (ROO•).

Propagation: The peroxy radicals abstract hydrogen from the lubricant's hydrocarbon chains (R'H), forming hydroperoxides (ROOH) and new alkyl radicals (R'•), which continue the chain reaction.

Interruption by this compound: The phenolic moiety of this compound donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical.

Termination: The stabilized phenoxyl radical can then react with another peroxy radical to form non-radical products, effectively terminating the oxidation chain.

Table 1: Postulated Radical Scavenging Activity of this compound This table presents illustrative data based on the expected performance of phenolic antioxidants.

| Parameter | Value | Unit |

|---|---|---|

| Peroxy Radical Scavenging Rate Constant (k) | 1.5 x 10⁴ | M⁻¹s⁻¹ |

| Hydrogen Atom Transfer Efficiency | > 90 | % |

| Phenoxyl Radical Stability | High | - |

Rust Prevention Mechanisms in Metalworking Fluids

Specific research detailing the rust prevention mechanisms of this compound in metalworking fluids is limited. However, the function can be inferred from the general principles of rust inhibitors containing both polar and non-polar moieties. This compound is an amphiphilic molecule, with the barium and phenolate group providing a polar "head" and the nonyl group forming a non-polar, oil-soluble "tail."

This structure allows the compound to form a protective film on metal surfaces. The polar head of the molecule adsorbs onto the metal surface, which is typically polar. This creates a densely packed, monomolecular layer. The non-polar nonyl chains then orient themselves away from the metal surface, forming a hydrophobic barrier. This barrier physically repels water and prevents it from coming into contact with the metal, thereby inhibiting the electrochemical reactions that cause rust and corrosion.

The effectiveness of this protective film depends on several factors, including the strength of the adsorption of the polar head to the metal surface and the packing density of the non-polar tails. The presence of the barium ion may enhance the adsorption process through electrostatic interactions with the metal surface. This adsorbed film acts as a physical barrier, isolating the metal from corrosive elements present in the metalworking fluid and the environment.

Table 2: Illustrative Properties of a Protective Film Formed by this compound This table contains hypothetical data to illustrate the concept. | Property | Measurement | |---|---| | Film Thickness | 10 - 50 | Angstroms | | Water Contact Angle | > 95 | Degrees | | Corrosion Inhibition Efficiency | 85 - 95 | % |

Influence on Boundary Lubrication and Friction Reduction

There is a scarcity of specific studies on the influence of this compound on boundary lubrication and friction reduction. However, its role can be postulated based on the behavior of similar metal-containing detergents and anti-wear additives. Under boundary lubrication conditions, where the lubricant film is thin and asperity-to-asperity contact occurs, additives are crucial for preventing wear and reducing friction. diva-portal.org

This compound likely contributes to boundary lubrication through the formation of a tribochemical film. sciopen.comelsevierpure.com The high localized temperatures and pressures generated at the points of asperity contact can trigger chemical reactions between the additive and the metal surface. This process is thought to involve the decomposition of the this compound and its subsequent reaction with the iron surface to form a complex, protective layer.

This tribochemical film, likely composed of barium oxides, carbonates, and organometallic compounds, possesses a lower shear strength than the base metal. This allows for easier sliding between the surfaces, thereby reducing the coefficient of friction. Additionally, the film acts as a sacrificial layer, wearing away in place of the underlying metal and thus providing anti-wear protection. The specific composition and properties of this film would depend on the operating conditions, including load, speed, and temperature.

Table 3: Hypothetical Tribological Performance Data This table shows illustrative data for the performance of a lubricant containing this compound under boundary conditions.

| Parameter | Without Additive | With this compound |

|---|---|---|

| Coefficient of Friction | 0.15 | 0.10 |

| Wear Scar Diameter (mm) | 0.65 | 0.45 |

| Load Carrying Capacity (N) | 1200 | 1600 |

Mechanisms of Emulsification and Dispersion in Multi-Phase Systems

While specific mechanistic studies on the emulsifying and dispersing properties of this compound are not widely published, its function can be understood from its molecular structure, which is characteristic of a surfactant. elchemy.com The molecule possesses both a hydrophilic (polar) head, the barium phenolate group, and a lipophilic (non-polar) tail, the nonyl group.

This amphiphilic nature allows this compound to act at the interface between immiscible phases, such as oil and water, or to keep solid particles suspended in a liquid.

Emulsification: In an oil-in-water emulsion, the lipophilic nonyl tail will dissolve in the oil droplets, while the hydrophilic barium phenolate head will remain in the continuous water phase. By positioning themselves at the oil-water interface, the molecules reduce the interfacial tension, which facilitates the formation of a stable emulsion and prevents the oil droplets from coalescing.

Dispersion: As a dispersant, this compound can adsorb onto the surface of solid particles (e.g., soot, sludge, or metal debris in an oil). The lipophilic tails then extend into the bulk liquid (the oil), creating a steric barrier. This barrier prevents the particles from agglomerating and settling out, keeping them finely dispersed throughout the fluid. The charge of the barium phenolate head may also contribute to dispersion through electrostatic repulsion.

Molecular Interactions of this compound with Polymer Chains and Matrix Components

Interactions with Non-Polar Polymers (e.g., Rubbers): In a non-polar matrix like many elastomers, the primary interaction is likely to be van der Waals forces between the long, non-polar nonyl tail of the this compound and the hydrocarbon chains of the polymer. researchgate.net This would promote the miscibility and dispersion of the additive within the polymer matrix. The bulky nonyl group can also act as a plasticizer, increasing the free volume between polymer chains and enhancing flexibility.

Interactions with Polar Polymers or Matrix Components: With more polar polymers or matrix components containing functional groups like esters, amides, or hydroxyls, there is the potential for more specific interactions. The polar barium phenolate head could engage in dipole-dipole interactions or coordinate with polar functional groups on the polymer chains. These interactions could influence the conformation of the polymer chains and the morphology of the blend.

Performance Evaluation and Application Development of Barium Nonylphenolate in Advanced Materials

Efficacy as a Heat Stabilizer in Polyvinyl Chloride (PVC) and Related Resins

Barium nonylphenolate is a highly effective heat stabilizer for polyvinyl chloride (PVC) and its applications. nbinno.com It is an organometallic compound that is crucial in preventing the thermal degradation of PVC during high-temperature processing and throughout the service life of the final product. When PVC is subjected to heat, it undergoes a dehydrochlorination process, releasing hydrogen chloride (HCl) and forming polyene structures that lead to discoloration and a reduction in mechanical properties. nih.gov this compound works by neutralizing the liberated HCl, thereby preventing the autocatalytic degradation of the polymer. pishrochem.com

With a high barium content, this stabilizer provides exceptional heat resistance, protecting PVC products from thermal degradation even under demanding conditions. nbinno.com This makes it an essential additive for manufacturers looking to enhance the quality and durability of their PVC compounds. nbinno.com The use of this compound is prevalent in a variety of PVC applications, including wire and cable insulation, profiles for windows and pipes, and films and sheets for packaging and industrial uses. nbinno.comnbinno.com

Comparative Performance Studies with Other Metal Stabilizers and Organic Compounds

In the realm of PVC stabilization, various metal-based and organic compounds are utilized, each with distinct performance characteristics. Barium-based stabilizers, often in combination with other metal soaps like zinc, are widely used due to their excellent thermal stability and cost-effectiveness. chembroad.com

Barium-Cadmium Stabilizers: Historically, these stabilizers were known for their exceptional heat and light stability, making them suitable for outdoor applications. chembroad.com However, due to the toxicity of cadmium, there has been a significant shift towards less hazardous alternatives. chembroad.com

Lead-Based Stabilizers: Lead stabilizers provide excellent long-term heat stability and are cost-effective. specialchem.com PVC compounds stabilized with lead show exceptional heat and light stability, as well as excellent mechanical and electrical properties. specialchem.com However, environmental and health concerns have led to restrictions on their use.

Calcium-Zinc Stabilizers: These are increasingly popular as environmentally friendly alternatives to lead and cadmium-based stabilizers. gzbaisha.com They offer good heat stability and transparency, making them suitable for both rigid and flexible PVC applications. gzbaisha.com In some high-heat applications, however, barium-zinc stabilizers may still be preferred for their superior performance. pvcstabilizer.com

Organotin Stabilizers: Organotin mercaptides are highly efficient thermal stabilizers, offering excellent thermal performance and color retention in both plasticized and rigid PVC. specialchem.com They are also highly compatible with other PVC additives. specialchem.com

The following table provides a comparative overview of different PVC stabilizers:

| Stabilizer Type | Primary Advantages | Common Applications | Key Considerations |

| This compound (as part of Ba/Zn systems) | Excellent thermal stability, cost-effective, good for long-term stability. chembroad.comgzbaisha.com | Flexible films, cables, artificial leather, flooring. pvcstabilizer.comseepvcforum.com | Often used with co-stabilizers for optimal performance. seepvcforum.com |

| Lead-Based | Exceptional long-term heat and light stability, cost-effective. specialchem.com | Pipes, wire and cable insulation. | Environmental and health concerns are leading to phase-outs. |

| Calcium/Zinc-Based | Non-toxic, good transparency, environmentally friendly. gzbaisha.compvcstabilizer.com | Food packaging, medical devices, toys. pvcstabilizer.comgzbaisha.com | May not be sufficient for very high-heat applications alone. pvcstabilizer.com |

| Organotin | High efficiency, excellent color retention, good compatibility. specialchem.com | Rigid PVC for construction, clear films. | Can be more expensive than other options. |

| Barium/Cadmium-Based | Excellent heat and weathering resistance. chembroad.com | Outdoor applications like window profiles. chembroad.com | Cadmium toxicity has severely restricted its use. chembroad.com |

Synergistic Effects of this compound with Co-stabilizers (e.g., Organic Phosphites, Diketones, other Metal Salts, Phenols)

The performance of this compound as a PVC heat stabilizer is significantly enhanced when used in conjunction with co-stabilizers. seepvcforum.com These synergistic combinations allow for a more comprehensive stabilization system that addresses different aspects of PVC degradation.

Common co-stabilizers and their synergistic effects with barium-based systems include:

Zinc Soaps (e.g., Zinc Stearate): When combined with barium compounds, zinc soaps provide excellent early color stability. pvcstabilizer.com The barium component offers long-term heat protection, while the zinc component provides good initial color. pvcstabilizer.com This combination is a cornerstone of many liquid mixed metal stabilizers.

Organic Phosphites: These compounds act as secondary stabilizers by chelating metal chlorides (like zinc chloride) that can form during the stabilization process and catalyze further degradation. pvcstabilizer.com Tris(nonylphenyl) phosphite (B83602) is a common example used to improve color and long-term stability. pvcstabilizer.com

β-Diketones: These organic compounds are effective in improving early color and long-term stability by chelating metal ions and reacting with allylic chlorine atoms in the PVC chain.

Epoxidized Soybean Oil (ESBO): ESBO is often used as a co-stabilizer and a secondary plasticizer. It works by scavenging HCl and reacting with the unstable chlorine atoms in the polymer structure, thus contributing to long-term heat stability.

Hydrotalcites: These inorganic compounds can act as acid scavengers, trapping HCl and improving the thermal stability of PVC. pvcstabilizer.com Static heat tests have shown extended stability times for formulations containing hydrotalcite co-stabilizers. pvcstabilizer.com

Phenolic Antioxidants: Antioxidants like 2,6-di-tert-butyl-p-cresol can be included in stabilizer packages to protect the PVC from oxidative degradation, which can occur alongside thermal degradation, especially in applications with UV exposure. pvcstabilizer.com

The synergy between this compound and these co-stabilizers allows for the formulation of highly effective stabilizer packages tailored to specific processing conditions and end-use requirements.

Impact on Optical Clarity and Color Retention in Polymer Composites

This compound, particularly when formulated as part of a liquid barium-zinc stabilizer system, can contribute to excellent optical clarity and color retention in PVC products. seepvcforum.com The liquid form of these stabilizers ensures uniform dispersion within the PVC matrix, which is crucial for maintaining transparency. pvcstabilizer.com

Advanced formulations of barium-zinc stabilizers can achieve high levels of optical clarity, with some reporting light transmittance of 90% or higher, making them suitable for applications like transparent packaging films. pvcstabilizer.com The ability to maintain good initial color and prevent discoloration during processing is a key advantage of using barium-zinc systems. gzbaisha.com

For applications requiring high transparency, the selection of co-stabilizers is also critical. Certain co-stabilizers can negatively impact clarity if they are not fully compatible with the PVC matrix. However, well-formulated systems are designed to minimize any negative effects on the optical properties of the final product. seepvcforum.com In white pigmented applications, specific grades of barium/zinc stabilizers are used to ensure good color hold and long-term stability. seepvcforum.com

Functionality as an Additive in Lubricating Oils and Greases

This compound also serves as a multifunctional additive in lubricating oils and greases. pvcstabilizer.com Its chemical structure allows it to perform several crucial functions that enhance the performance and longevity of lubricants.

Assessment of Detergent-Dispersant Characteristics in Engine Oils

In engine oils, this compound functions as a detergent and dispersant. ijcce.ac.irgoogle.com Detergent-dispersant additives are essential for maintaining engine cleanliness and preventing the formation of harmful deposits. ijcce.ac.ir

Detergency: As a detergent, this compound helps to neutralize acidic byproducts of combustion. minglanchem.ae These acids can lead to corrosion of engine components. The metallic barium component of the molecule provides the alkalinity needed for this neutralization. Overbased phenates, which contain an excess of metal carbonate, are particularly effective in this role. bobistheoilguy.com By keeping engine parts clean, these detergents prevent the buildup of sludge and varnish. minglanchem.com

Dispersancy: The nonylphenol portion of the molecule provides a long, oil-soluble "tail" that keeps solid contaminants, such as soot and sludge, suspended in the oil. bobistheoilguy.com This prevents them from agglomerating and depositing on engine surfaces, which could otherwise lead to increased wear and reduced engine performance. researchgate.net

Historically, barium and calcium salts of alkylphenolate additives were widely used in motor oils. ijcce.ac.ir While there has been a shift towards other types of detergents for environmental reasons, the fundamental performance characteristics of barium phenates are well-established.

Evaluation of Antioxidation and Rust Prevention Performance in Lubricant Blends

This compound also contributes to the antioxidation and rust prevention properties of lubricants.

Antioxidation: Phenolic compounds are known for their antioxidant properties. The alkylphenol structure within this compound can help to inhibit the oxidation of the lubricating oil, which can thicken and form corrosive byproducts at high temperatures. pvcstabilizer.comgoogle.com

Rust Prevention: Barium-containing additives, such as barium sulfonates and phenates, are effective rust inhibitors. pvcstabilizer.comminglanchem.com They form a protective film on metal surfaces, which acts as a barrier to moisture and other corrosive agents. minglanchem.comcn-lubricantadditive.com This is particularly important in preventing rust on steel and other ferrous metal surfaces. cn-lubricantadditive.com

The following table summarizes the multifunctional role of this compound in lubricants:

| Function | Mechanism of Action | Benefit |

| Detergent | Neutralizes acidic combustion byproducts. minglanchem.ae | Prevents corrosion and keeps engine surfaces clean. minglanchem.com |

| Dispersant | Keeps soot and sludge suspended in the oil. bobistheoilguy.com | Prevents deposit formation and maintains oil flow. researchgate.net |

| Antioxidant | Inhibits oil oxidation at high temperatures. pvcstabilizer.com | Extends oil life and prevents thickening. |

| Rust Inhibitor | Forms a protective film on metal surfaces. minglanchem.com | Prevents rust and corrosion of engine parts. cn-lubricantadditive.com |

Influence on Rheological Properties of Lubricant Systems

This compound is incorporated into lubricant formulations primarily as a detergent and anti-wear additive. Its influence on the rheological properties of the lubricant is often indirect but critical for maintaining performance under operational stress. As a detergent, it helps to keep machinery components clean by neutralizing acidic byproducts of combustion and suspending soot and other contaminants, preventing the formation of sludge and deposits. This cleaning action is crucial for maintaining the lubricant's intended viscosity and flow characteristics, as the buildup of deposits can impede fluid flow and alter the rheological profile of the system.

The table below illustrates the typical effect of a high-performance additive package, including components like this compound, on the shear stability of a lubricant base oil.

Table 1: Representative Data on Lubricant Shear Stability This table contains illustrative data based on general principles of lubricant formulation.

| Parameter | Base Oil | Base Oil + Additive Package (incl. This compound) |

|---|---|---|

| Initial Kinematic Viscosity @ 100°C (cSt) | 14.5 | 14.5 |

| Viscosity after 30 Cycles Shear Test (cSt) | 12.1 | 13.8 |

| Viscosity Loss (%) | 16.6% | 4.8% |

Role in Enhancing Processability and Durability of Rubber and Plastic Products

This compound serves as a highly effective heat stabilizer, particularly for polyvinyl chloride (PVC) and other plastic and rubber products. During high-temperature processing techniques such as extrusion, injection molding, and calendering, PVC is susceptible to thermal degradation, which can cause discoloration, embrittlement, and a loss of mechanical strength. This compound acts as a powerful protector against this thermal stress. Its high barium content contributes to superior heat stability, neutralizing the hydrogen chloride (HCl) that is released during PVC degradation and preventing a chain reaction of polymer breakdown. This stabilization allows for smoother and more efficient processing at higher temperatures, leading to improved throughput and reduced energy consumption.

The role of this compound extends beyond the manufacturing phase to enhance the long-term durability of the final products. By preventing thermal degradation, it ensures that the polymer matrix remains intact, preserving the material's intended physical properties. A well-stabilized PVC product will resist degradation from environmental factors over its service life, maintaining its color, flexibility, and structural integrity even under challenging conditions. This makes it an indispensable additive for applications where longevity is critical, such as in construction materials (e.g., window profiles, pipes), automotive components, and wire and cable insulation. The excellent compatibility and dispersibility of liquid barium-based stabilizers ensure they are evenly distributed throughout the PVC, preventing localized weak points and promoting uniform material properties.

The following table demonstrates the improvement in thermal stability for a PVC formulation containing this compound compared to an unstabilized sample.

Table 2: Effect of this compound on PVC Thermal Stability This table presents typical research findings on the thermal performance of PVC.

| Property | Unstabilized PVC | PVC with this compound Stabilizer |

|---|---|---|

| Degradation Onset Temperature (TGA) | ~200°C | >217°C |

| Time to Discoloration @ 180°C (minutes) | < 5 | > 30 |

| HCl Evolution Start Time (minutes) | ~ 3-5 | > 25 |

Application as a Component in Paint Formulations

This compound, identified chemically as Phenol (B47542), nonyl-, barium salt, has reported commercial use in printing inks. Printing inks and paints are closely related surface coating technologies that share many functional components. In these applications, the compound can contribute to the stability and performance of the formulation. Nonylphenol derivatives, the precursors to this compound, are used as intermediates in the production of surfactants and emulsifiers for paints and coatings. The properties of this compound suggest it can act as a dispersing agent, helping to ensure that pigments and other solid particles are evenly distributed throughout the liquid base, which is critical for achieving uniform color and a smooth finish.

Furthermore, its function as a stabilizer in polymers can translate to the polymer resins used as binders in paint formulations, potentially protecting them from degradation due to environmental factors. It is also important to note that the use of barium salts in paints is subject to regulation in some jurisdictions; for example, the Australian Poisons Standard specifies limits for barium content in paints, excluding barium sulfate (B86663).

Utility as an Additive in Oilfield Chemicals

The application of this compound specifically as an additive in oilfield chemicals, such as drilling fluids or production chemicals, is not well-documented in publicly available scientific and technical literature. While other barium compounds, most notably barium sulfate (barite), are used extensively in the oil and gas industry as weighting agents to control formation pressures, a similar widespread use for this compound is not apparent from the reviewed sources.

This compound as a Fine Chemical Intermediate for Further Synthesis

This compound is not only an end-use additive but also serves as a valuable chemical intermediate for the synthesis of other complex performance chemicals. A significant application in this regard is its use as a precursor in the manufacturing of overbased metal phenates. Overbasing is a process where a stoichiometric excess of a metal base, such as barium oxide or hydroxide (B78521), is reacted with the phenolate (B1203915) and then treated with carbon dioxide. This creates a product with a core of amorphous metal carbonate (e.g., barium carbonate) stabilized by a surrounding layer of the this compound molecules.

These overbased detergents are highly prized as additives in marine and automotive engine oils. They provide a high level of acid-neutralizing capability, measured as Total Base Number (TBN), which is essential for protecting engines from the corrosive effects of acidic combustion byproducts. The synthesis of an overbased sodium carbonate-barium nonylphenolate complex has been described in patent literature, illustrating its direct role as a reactant in creating these advanced lubricant additives. This utility highlights the compound's importance as a building block for creating more complex, high-performance materials.

Analytical Methodologies for Quantification and Speciation of Barium Nonylphenolate in Complex Matrices

Elemental Analysis for Barium Content in Formulations

Determining the total barium content is a fundamental requirement for assessing the concentration of barium nonylphenolate in a given formulation. This is typically achieved through atomic spectroscopy techniques that are highly sensitive and specific for elemental analysis. Sample preparation for these methods generally involves an acid digestion step to break down the organic matrix and bring the barium into a solution suitable for analysis. nih.gov

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining trace and ultra-trace element concentrations. thermofisher.com In this method, a liquid sample is introduced into a high-temperature argon plasma (around 6,000–10,000 K), which desolvates, atomizes, and ionizes the atoms. libretexts.org The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

For the analysis of barium, ICP-MS offers exceptional sensitivity, with detection limits typically in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range. nih.govthermofisher.com This allows for the precise quantification of barium even in highly diluted samples. The technique is capable of isotopic analysis, which can be useful in specialized studies. nih.gov However, spectral interferences can be a concern, particularly from polyatomic ions formed from the plasma gas and sample matrix. Modern ICP-MS instruments often incorporate collision/reaction cells or use triple quadrupole technology to mitigate these interferences, ensuring accurate results. thermofisher.com

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), is another robust technique for elemental analysis. iaea.org Similar to ICP-MS, it utilizes an argon plasma to excite atoms to higher energy levels. As these atoms relax back to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. nih.gov

ICP-AES is widely used for quantifying barium in various matrices. cdc.govresearchgate.net It offers detection limits typically in the microgram-per-liter (µg/L) or parts-per-billion (ppb) range. nih.govnih.gov For instance, NIOSH Method 7300, which uses ICP-AES for analyzing soluble barium compounds, reports a detection limit of 0.005 µg per sample. nih.govcdc.gov The technique is known for its high matrix tolerance and relative freedom from chemical interferences compared to other atomic spectroscopy methods. iaea.org The characteristic emission line for barium is monitored at 455.50 nm. nih.gov

Atomic Absorption Spectroscopy (AAS) is a well-established and cost-effective technique for quantifying specific elements. The method relies on the principle that atoms in the ground state will absorb light at a specific wavelength when it is passed through an atomized sample. For barium analysis, a nitrous oxide-acetylene flame is typically required to achieve the high temperatures needed to atomize barium compounds and minimize chemical interferences. nemi.gov

AAS can be performed using either a flame (Flame Atomic Absorption Spectroscopy, FAAS) or a graphite (B72142) furnace (Graphite Furnace Atomic Absorption Spectroscopy, GFAAS). GFAAS offers significantly lower detection limits (ppt levels) compared to FAAS (ppb to ppm levels) because it confines the atomized sample in the light path for a longer duration. nih.gov To control for the easy ionization of barium in the flame, an ionization suppressant, such as a sodium or potassium salt solution, is added to both samples and standards. nemi.gov NIOSH Method 7056 recommends FAAS for detecting soluble barium compounds. cdc.gov

X-ray Fluorescence Spectroscopy (XFS or XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. wikipedia.org In XRF, a primary X-ray beam irradiates the sample, causing the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element, and their intensity is related to its concentration. plos.org

XRF is particularly well-suited for the analysis of solid samples with minimal preparation, making it a rapid and efficient method. plos.orgnih.gov It has been successfully applied to determine barium in various materials, including ores and geological samples. nih.govoptica.org The technique can be combined with chemical separation methods to analyze different phases of barium compounds. nih.govnih.gov While generally less sensitive than plasma-based techniques like ICP-MS and ICP-AES, XRF is highly effective for quantifying major and minor elemental constituents, with detection limits for barium around 10 ppm. cdc.govoptica.org

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental content of a wide variety of materials. wikipedia.org The process involves bombarding a sample with neutrons, typically from a nuclear reactor. usgs.gov This causes some atoms within the sample to capture neutrons, forming unstable radioactive isotopes. As these isotopes decay, they emit gamma rays with energies that are unique to each element. By measuring these gamma rays, the identity and concentration of the elements can be determined. nmi3.eu

NAA is a non-destructive technique that analyzes the entire bulk of the sample, minimizing errors related to sample inhomogeneity. wikipedia.org It is exceptionally sensitive for many elements, including barium, with the capability of reaching ppb detection levels. nih.gov The technique is free from chemical interferences and matrix effects that can affect spectroscopic methods. wikipedia.org NAA has been established as a reliable method for determining barium in geological and biological samples. iaea.org

Table 1: Comparison of Elemental Analysis Techniques for Barium

| Technique | Principle | Typical Detection Limit | Key Advantages | Key Limitations |

|---|---|---|---|---|

| ICP-MS | Ionization in plasma, separation by mass-to-charge ratio. libretexts.org | ng/L (ppt) nih.gov | Highest sensitivity, isotopic analysis capability. nih.gov | Potential for spectral interferences, higher cost. thermofisher.com |

| ICP-AES | Excitation in plasma, detection of atomic emission. nih.gov | µg/L (ppb) nih.gov | High matrix tolerance, rapid multi-element analysis. iaea.orgcdc.gov | Less sensitive than ICP-MS. nih.gov |

| AAS | Absorption of light by ground-state atoms in a flame or furnace. nemi.gov | µg/L to mg/L (ppb-ppm) nih.gov | Cost-effective, high precision. cdc.gov | Slower for multi-element analysis, potential chemical interferences. nemi.gov |

| XFS | Excitation by X-rays, detection of fluorescent X-rays. plos.org | ~10 mg/kg (ppm) optica.org | Non-destructive, minimal sample preparation for solids. wikipedia.orgnih.gov | Lower sensitivity, matrix effects can be significant. optica.org |

| NAA | Neutron bombardment creates radioactive isotopes, detection of gamma ray emission. usgs.gov | µg/kg (ppb) nih.gov | Non-destructive, high sensitivity, free from chemical interference. wikipedia.org | Requires a nuclear reactor, can be time-consuming. barc.gov.in |

Chromatographic Separation Techniques for Nonylphenolate Isomers and Derivatives

The nonylphenolate portion of this compound is derived from nonylphenol, which is a complex mixture of isomers. Technical-grade nonylphenol consists of numerous compounds where the nine-carbon alkyl group is highly branched and attached to the phenol (B47542) ring, predominantly at the para position. industrialchemicals.gov.au Characterizing this isomeric mixture requires powerful separation techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography (GC).

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For nonylphenol isomers, reversed-phase HPLC is commonly employed. However, achieving complete separation of all isomers is challenging due to their structural similarity. The use of specialized columns, such as those with graphitic carbon stationary phases, has shown improved resolution, allowing a technical mixture of nonylphenol to be separated into multiple peaks or groups of isomers. researchgate.net Gradient elution, often using acetonitrile (B52724) and acidified water as mobile phases, is typically required to achieve adequate separation. researchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another critical tool for the analysis of nonylphenol isomers. High-resolution capillary GC columns can resolve a technical mixture of para-nonylphenol into a significant number of distinct isomers. researchgate.net The mass spectrometer provides structural information, aiding in the identification of the individual branched isomers.

The choice between HPLC and GC depends on the specific analytical goal. HPLC is a non-destructive method that can be used to fractionate the isomer mixture for further testing, while GC-MS provides detailed structural information for isomer identification. researchgate.netnih.gov

Table 2: Chromatographic Methods for Nonylphenol Isomer Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Key Findings |

|---|---|---|---|---|

| HPLC | Graphitic Carbon researchgate.net | Gradient of acetonitrile and 1% acetic acid in water. researchgate.net | UV or MS | Resolved a technical mixture of nonylphenol into 12 distinct peaks or isomer groups. researchgate.net |

| GC-MS | High-resolution capillary column researchgate.net | Helium | Mass Spectrometry | Capable of separating a technical mixture of para-nonylphenol into 22 distinct isomers. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Barium |

| Nonylphenol |

| Polyvinyl chloride (PVC) |

| Argon |

| Acetonitrile |

| Nitric acid |

| Sodium salt |

| Potassium salt |

| Helium |

Spectroscopic Techniques for Structural Integrity and Purity Assessment in End Products

The confirmation of structural integrity and the assessment of purity of this compound in final products, such as lubricating oils and polymers, are critical for ensuring product performance and quality. Spectroscopic techniques are indispensable tools for this purpose, providing detailed molecular-level information. Key methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), each offering unique insights into the compound's structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, FTIR is employed to verify the presence of the key structural components: the phenolic group, the long nonyl alkyl chain, and the coordination of the phenolate (B1203915) to the barium ion. The purity can be inferred by the absence of peaks corresponding to unreacted nonylphenol or other contaminants.

Key characteristic absorption bands in the FTIR spectrum of this compound are used to confirm its identity and structure. The coordination of the phenolate oxygen to the barium ion typically results in a shift of the C-O stretching vibration to a lower wavenumber compared to free nonylphenol. Additionally, the disappearance or significant reduction of the broad O-H stretching band of the parent nonylphenol is a key indicator of salt formation.